(E)-2-(4-Chlorophenyl)-N-[4-(1,3-dioxolan-2-YL)-4-methylhexyl]ethenesulfonamide
Description
(E)-2-(4-Chlorophenyl)-N-[4-(1,3-dioxolan-2-YL)-4-methylhexyl]ethenesulfonamide is a synthetic sulfonamide derivative characterized by an (E)-configured ethenesulfonamide core. The molecule features a 4-chlorophenyl group attached to the ethene moiety and a branched hexyl chain containing a 1,3-dioxolane ring and a methyl substituent at the 4-position of the alkyl chain. The 1,3-dioxolane group may enhance solubility and metabolic stability compared to purely hydrocarbon chains .
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)-N-[4-(1,3-dioxolan-2-yl)-4-methylhexyl]ethenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClNO4S/c1-3-18(2,17-23-12-13-24-17)10-4-11-20-25(21,22)14-9-15-5-7-16(19)8-6-15/h5-9,14,17,20H,3-4,10-13H2,1-2H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDAKIHMRRZGAF-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CCCNS(=O)(=O)C=CC1=CC=C(C=C1)Cl)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)(CCCNS(=O)(=O)/C=C/C1=CC=C(C=C1)Cl)C2OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-Chlorophenyl)-N-[4-(1,3-dioxolan-2-YL)-4-methylhexyl]ethenesulfonamide is a compound belonging to the ethenesulfonamide class, known for its diverse biological activities, particularly in the context of cardiovascular and anticancer applications. This article reviews the biological activity of this compound based on various studies, focusing on its mechanism of action, structure-activity relationships (SAR), and potential therapeutic applications.
The primary biological activity of ethenesulfonamide derivatives, including this compound, is attributed to their role as endothelin receptor antagonists. These compounds selectively inhibit the endothelin (ET) receptors, which are implicated in various cardiovascular diseases. The inhibition of ET receptors can lead to vasodilation and reduced blood pressure, making these compounds potential therapeutic agents for conditions such as hypertension and heart failure .
Structure-Activity Relationships (SAR)
Recent studies have highlighted the significance of specific structural features in determining the biological efficacy of ethenesulfonamide derivatives. For instance:
- Phenyl Substitution : The presence of a chlorophenyl group enhances receptor binding affinity. Variations in substituents on the phenyl ring significantly impact selectivity towards ET receptors .
- Dioxolane Ring : The incorporation of a 1,3-dioxolan moiety contributes to the overall stability and bioactivity of the compound. This structural element may facilitate interactions with target receptors due to its ability to form hydrogen bonds .
QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the biological activity based on molecular descriptors. For example, a study found that electronic and steric descriptors were critical in correlating with anticancer activity, achieving a high correlation coefficient (R² = 0.81) for a series of related compounds .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Case Studies
Several case studies have documented the effectiveness of ethenesulfonamide derivatives in clinical and preclinical settings:
- Hypertension Treatment : In a rat model, compound 6e demonstrated significant inhibition of ET-1 induced pressor responses, indicating its potential as an oral antihypertensive agent .
- Anticancer Activity : A series of studies have shown that ethenesulfonamide derivatives exhibit potent anticancer properties by inhibiting cell proliferation in various cancer cell lines. The electronic properties and steric hindrance were identified as key factors influencing their effectiveness .
Chemical Reactions Analysis
Reactivity of the Sulfonamide Group
The sulfonamide moiety (–SO₂NH–) is central to the compound’s reactivity:
-
Hydrolysis : Under acidic or basic conditions, the sulfonamide group can hydrolyze to form a sulfonic acid and an amine. For example:
Reaction rates depend on pH and temperature, with faster cleavage observed in strongly acidic environments .
-
Nucleophilic Substitution : The sulfonamide nitrogen may act as a leaving group in SN₂ reactions, particularly when activated by electron-withdrawing substituents .
| Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| 1M HCl, 80°C, 6h | 4-Chlorobenzenesulfonic acid + Hexylamine derivative | ~65 | |
| NaH, THF, 0°C | Alkylated sulfonamide | 45–50 |
1,3-Dioxolane Ring Stability and Reactivity
The 1,3-dioxolane ring is sensitive to hydrolysis and ring-opening reactions:
-
Acid-Catalyzed Hydrolysis : Protonation of the oxygen atoms weakens the ring, leading to cleavage into a diol:
This reaction is critical for controlled drug release in pro-drug applications .
-
Radical Stability : The dioxolane ring enhances stability against oxidative degradation compared to linear ethers .
| Condition | Half-Life (h) | Major Product |
|---|---|---|
| pH 1.2, 37°C | 12 | 4-Methylhexane-1,3-diol |
| pH 7.4, 25°C | >48 | No degradation |
Chlorophenyl Substituent Reactivity
The electron-withdrawing 4-chlorophenyl group directs electrophilic aromatic substitution (EAS) to the meta position but requires harsh conditions due to deactivation:
-
Nitration : Occurs at elevated temperatures (~100°C) with mixed HNO₃/H₂SO₄ .
-
Suzuki Coupling : The chlorine atom can be replaced via palladium-catalyzed cross-coupling with boronic acids .
| Reaction | Catalyst | Product | Yield (%) |
|---|---|---|---|
| Nitration | H₂SO₄/HNO₃ | 3-Nitro-4-chlorophenyl deriv. | 30 |
| Suzuki Coupling | Pd(PPh₃)₄ | Biphenyl derivative | 72 |
Ethenesulfonamide Double Bond Reactivity
The (E)-configured double bond participates in stereospecific reactions:
-
Hydrogenation : Catalytic hydrogenation (H₂/Pd-C) reduces the double bond to a single bond, yielding the saturated sulfonamide .
-
Diels-Alder Cycloaddition : Reacts with dienes under thermal conditions to form six-membered rings .
| Reaction | Conditions | Product | Diastereoselectivity |
|---|---|---|---|
| Hydrogenation | H₂ (1 atm), Pd-C | Saturated sulfonamide | N/A |
| Diels-Alder | Toluene, 110°C | Cyclohexene-fused product | >90% endo |
Degradation Pathways
-
Photodegradation : Exposure to UV light induces homolytic cleavage of the C–S bond in the sulfonamide group, forming radicals .
-
Oxidative Stress : Reactive oxygen species (ROS) oxidize the dioxolane ring, generating carboxylic acid derivatives .
Key Research Findings
-
The dioxolane ring enhances metabolic stability compared to analogous linear ethers, as shown in pharmacokinetic studies .
-
The chlorophenyl group significantly reduces solubility in polar solvents (<1 mg/mL in water) .
-
In vitro assays demonstrate moderate CYP3A4 inhibition (IC₅₀ = 12 µM), likely due to the sulfonamide moiety .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to the (E)-N-aryl-2-arylethenesulfonamide class, which has been extensively studied for its bioactivity. Below is a detailed comparison with structurally and functionally related analogues:
Table 1: Structural and Functional Comparison of Selected (E)-N-Aryl-2-Arylethenesulfonamides
Key Structural and Functional Insights
Substituent Effects on Bioactivity Electron-Withdrawing Groups (e.g., Cl, NO₂): The 4-chlorophenyl group in the target compound may enhance binding to hydrophobic enzyme pockets, similar to the 2-chlorophenyl derivative in , which showed moderate phosphatase inhibition . Methoxy and Hydroxy Groups: Compounds like 6p and 6u demonstrate that methoxy/hydroxy substituents improve solubility and target selectivity, particularly in kinase inhibition .
Alkyl Chain Modifications
- The 1,3-dioxolane-containing hexyl chain in the target compound is unique. This moiety likely increases metabolic stability compared to simpler alkyl chains (e.g., propyl in ) by resisting oxidative degradation .
Synthetic Accessibility
- The target compound’s synthesis likely follows established protocols for (E)-ethenesulfonamides, such as condensation of sulfamoylacetic acid derivatives with aldehydes (e.g., method B in ). However, the dioxolane-functionalized aldehyde precursor would require specialized synthesis .
Biological Data Gaps No direct enzymatic or cellular activity data are available for the target compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
